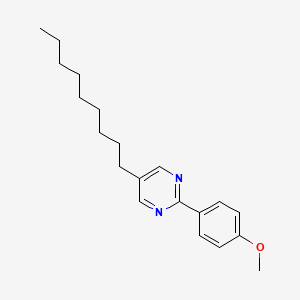![molecular formula C43H39ClF6N2O4 B14334326 2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate CAS No. 99051-49-7](/img/no-structure.png)
2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate” is a complex organic molecule that belongs to the class of benzoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzoindole core, the introduction of the trifluoroethyl groups, and the final assembly of the polyene chain. Common reagents used in these reactions include dimethyl sulfate, trifluoroacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. This can lead to insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound may be investigated for its potential pharmacological properties. This includes its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs or diagnostic agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoindole derivatives and polyene compounds. These molecules share structural similarities but may differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Eigenschaften
| 99051-49-7 | |
Molekularformel |
C43H39ClF6N2O4 |
Molekulargewicht |
797.2 g/mol |
IUPAC-Name |
2-[11-[1,1-dimethyl-3-(2,2,2-trifluoroethyl)benzo[e]indol-3-ium-2-yl]undeca-2,4,6,8,10-pentaenylidene]-1,1-dimethyl-3-(2,2,2-trifluoroethyl)benzo[e]indole;perchlorate |
InChI |
InChI=1S/C43H39F6N2.ClHO4/c1-40(2)36(50(28-42(44,45)46)34-26-24-30-18-14-16-20-32(30)38(34)40)22-12-10-8-6-5-7-9-11-13-23-37-41(3,4)39-33-21-17-15-19-31(33)25-27-35(39)51(37)29-43(47,48)49;2-1(3,4)5/h5-27H,28-29H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XHKFHCDVZNLBPL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(F)(F)F)C=CC=CC=CC=CC=CC=C4C(C5=C(N4CC(F)(F)F)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)

![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)




